
2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid is an organic compound that features a pyrrolidine ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Coupling of the Pyrrolidine and Phenyl Groups: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation Products: Depending on the conditions, oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Substitution Products: Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways, such as the inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-2-phenylacetic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and activity.
Uniqueness
2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C13H14F3NO2 |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-5-3-4-9(8-10)11(12(18)19)17-6-1-2-7-17/h3-5,8,11H,1-2,6-7H2,(H,18,19) |
InChI Key |
UULBEMKKYUAIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)

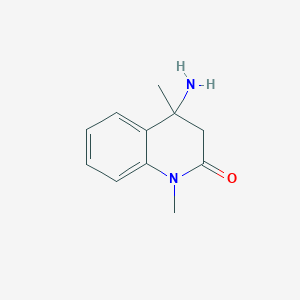
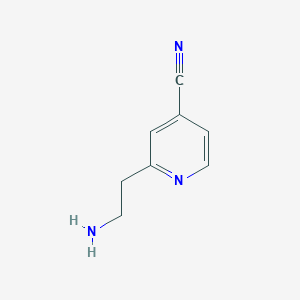
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)
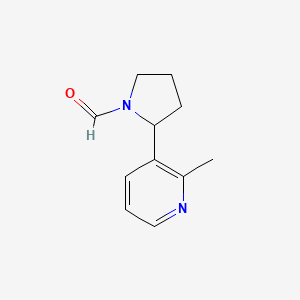
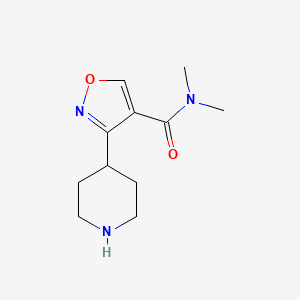

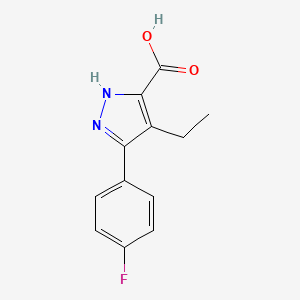
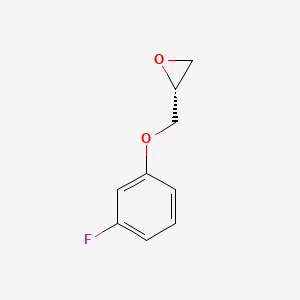

![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)
![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)

